molecular formula C7H2BrF3N2OS B14042220 6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one

6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one

Cat. No.: B14042220
M. Wt: 299.07 g/mol
InChI Key: JKJXXYQBPHSUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiazolo[3,2-A]pyrimidin-5-one core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which is widely recognized for forming carbon–carbon bonds. This reaction utilizes organoboron reagents due to their stability and low toxicity . The reaction conditions often involve the use of a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various arylated derivatives of the original compound, which can exhibit different biological activities .

Mechanism of Action

The mechanism by which 6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one exerts its effects is primarily through its interaction with specific molecular targets. For instance, its derivatives have shown inhibitory activity against monoamine oxidase B, suggesting that the compound may interfere with the enzyme’s active site, thereby modulating neurotransmitter levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. The presence of both bromine and trifluoromethyl groups enhances its reactivity in cross-coupling reactions and its potential as a pharmacophore .

Properties

Molecular Formula

C7H2BrF3N2OS

Molecular Weight

299.07 g/mol

IUPAC Name

6-bromo-7-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H2BrF3N2OS/c8-3-4(7(9,10)11)12-6-13(5(3)14)1-2-15-6/h1-2H

InChI Key

JKJXXYQBPHSUSK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=C(C(=O)N21)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.